Mitomycin phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

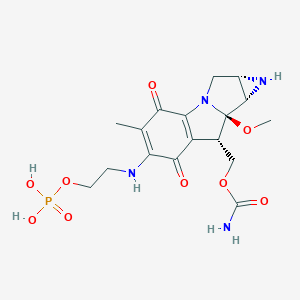

Mitomycin phosphate, also known as this compound, is a useful research compound. Its molecular formula is C17H23N4O9P and its molecular weight is 458.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Indolequinones - Mitomycins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Therapy

Mitomycin phosphate is predominantly used in the treatment of several cancers, including:

- Breast Cancer : Studies have shown that mitomycin C can enhance the efficacy of chemotherapy regimens by targeting resistant cancer cells through apoptotic pathways .

- Lung Cancer : Its application has been investigated in combination with other chemotherapeutic agents to improve overall survival rates .

- Head and Neck Cancers : It is employed in neoadjuvant settings to reduce tumor size before surgical intervention .

Ophthalmic Applications

This compound is also utilized in ophthalmology, particularly for:

- Pterygium Surgery : Topical application of mitomycin C has been demonstrated to reduce recurrence rates after surgical excision of pterygium by inhibiting fibroblast proliferation .

- Glaucoma Filtering Surgery : It is used to prevent scarring and enhance the success rate of trabeculectomy procedures .

Mitomycin C Induces Apoptosis in Human Tenon's Capsule Fibroblasts

A study published in Investigative Ophthalmology & Visual Science demonstrated that mitomycin C induces apoptosis in human Tenon's capsule fibroblasts through the activation of caspase pathways and mitochondrial dysfunction. The study found that treatment with 0.4 mg/mL mitomycin C resulted in significant increases in apoptotic markers such as cytochrome c release and caspase-3 activation .

Mitomycin C and Epidural Scar Fibroblasts

Research indicated that topical application of mitomycin C significantly reduces scar formation post-surgery by inducing apoptosis in human epidural scar fibroblasts via endoplasmic reticulum stress pathways. The study showed a dose-dependent relationship between mitomycin C concentration and cell viability loss, with an IC50 estimated at 10 μg/mL .

Comparative Data Table

The following table summarizes key studies on the applications of this compound:

Eigenschaften

CAS-Nummer |

124580-38-7 |

|---|---|

Molekularformel |

C17H23N4O9P |

Molekulargewicht |

458.4 g/mol |

IUPAC-Name |

[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(2-phosphonooxyethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C17H23N4O9P/c1-7-11(19-3-4-30-31(25,26)27)14(23)10-8(6-29-16(18)24)17(28-2)15-9(20-15)5-21(17)12(10)13(7)22/h8-9,15,19-20H,3-6H2,1-2H3,(H2,18,24)(H2,25,26,27)/t8-,9+,15+,17-/m1/s1 |

InChI-Schlüssel |

MNOGBRROKHFONU-CJUKMMNNSA-N |

SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCOP(=O)(O)O |

Isomerische SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NCCOP(=O)(O)O |

Kanonische SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NCCOP(=O)(O)O |

Synonyme |

mitomycin phosphate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.